molecular formula C22H22N2O3 B4032937 N-[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide

N-[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B4032937
M. Wt: 362.4 g/mol
InChI Key: JKDQQVXQBDLYEX-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound with a molecular formula of C21H20N2O3 This compound is characterized by the presence of a 1,3-dioxooctahydro-2H-isoindol-2-yl group attached to a phenyl ring, which is further connected to a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction is carried out in the presence of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters and controlling the addition of reagents can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-9-11-15(12-10-14)20(25)23-16-5-4-6-17(13-16)24-21(26)18-7-2-3-8-19(18)22(24)27/h4-6,9-13,18-19H,2-3,7-8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDQQVXQBDLYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide

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